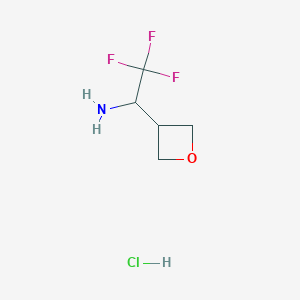
2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of trifluoromethyl and oxetane groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride typically involves the reaction of 2,2,2-trifluoroethanol with oxetane derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, trifluoromethyl-substituted compounds, and other functionalized amines. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, such as antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The oxetane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-ol
- 2,2,2-Trifluoro-1-(oxolan-3-yl)ethan-1-amine
- 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride
Uniqueness
2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride is unique due to the presence of both trifluoromethyl and oxetane groups. This combination imparts distinct chemical and physical properties, such as high stability, reactivity, and lipophilicity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H9ClF3NO |
|---|---|
Peso molecular |
191.58 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(oxetan-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(9)3-1-10-2-3;/h3-4H,1-2,9H2;1H |
Clave InChI |
ONQJQOAQKIYIHN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)C(C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


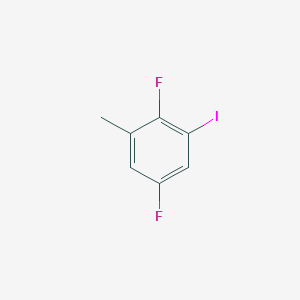
![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756704.png)

![Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B11756712.png)

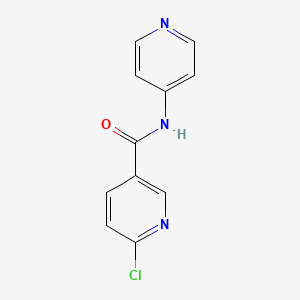
![5-Methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756726.png)
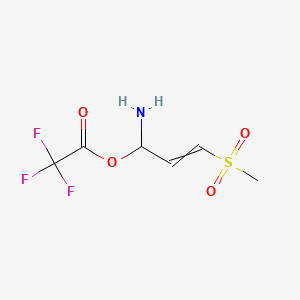
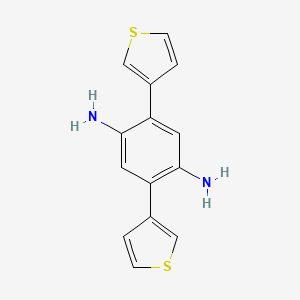
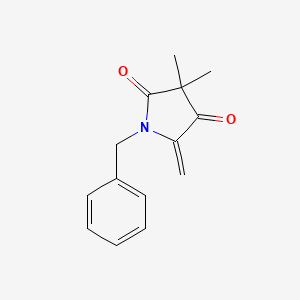
![2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B11756738.png)


![7-Oxa-2-azaspiro[3.6]decane](/img/structure/B11756753.png)
